(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide, also known as BCTP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the serotonin 5-HT1A receptor. This receptor is involved in various physiological processes, including mood regulation, anxiety, and pain perception. BCTP has shown promise in preclinical studies as a tool for investigating the role of the 5-HT1A receptor in these processes.
科学的研究の応用
Chemistry and Biochemistry of Acrylamides
Acrylamides, including (E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide, have been extensively studied for their diverse applications and effects. They are known for their industrial production and usage in synthesizing polyacrylamide, which finds applications in soil conditioning, wastewater treatment, and in various industries like cosmetics, paper, and textiles. The extensive research on acrylamides has highlighted their presence in foods processed under high temperatures, which sparked interest in understanding their formation, distribution in food, and their impact on human health. This has led to the development of methods aimed at reducing acrylamide levels in food, thereby mitigating potential health risks (Friedman, 2003).
Acrylamide Formation and Control in Food Processing
The production of acrylamide during the Maillard reaction in high-carbohydrate foods upon heating is a significant concern. Research efforts have focused on understanding the precursors and mechanisms of acrylamide formation, particularly the role of asparagine and sugars. Various strategies have been explored to mitigate acrylamide formation, such as modifying food composition and processing conditions. These approaches aim to reduce the acrylamide content in food while maintaining its sensory and nutritional quality, thus addressing health concerns associated with dietary acrylamide exposure (Pedreschi, Mariotti, & Granby, 2014).
Acrylamide Toxicity and Risk Assessment
Acrylamide's potential neurotoxic, genotoxic, and carcinogenic effects have prompted extensive research into its toxicity and mechanisms of action. Studies have explored the metabolism of acrylamide, its effects on cellular and genetic materials, and its carcinogenic potential in animal models. This research underscores the importance of assessing the risk of acrylamide exposure from dietary sources and occupational environments. Efforts to understand the toxicological profile of acrylamide contribute to the development of safety guidelines and regulatory standards aimed at protecting public health (Dearfield et al., 1988).
Mitigation of Acrylamide Toxicity
In addition to strategies aimed at reducing acrylamide formation in foods, research has also focused on mitigating its toxicity. This includes exploring dietary interventions, identifying food components that can reduce acrylamide absorption or its toxic effects, and understanding the mechanisms underlying its toxicity. Such research is crucial for developing comprehensive approaches to minimize the health risks associated with acrylamide, including its potential impact on reproductive health, neurotoxicity, and carcinogenicity (Friedman, 2015).
作用機序
Target of Action
It is suggested that it may have affinity to dopamine d2 receptor . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A and 5-HT7 receptors , which makes it a potential multi-target ligand.
Mode of Action
The compound’s interaction with its targets could involve binding to the receptor sites, thereby modulating their activity .
Result of Action
The compound has demonstrated significant antinociceptive properties in the formalin model and elevates pain thresholds in neuropathic mice . It also demonstrated antioxidant capacity in mouse brain tissue homogenates . .
特性
IUPAC Name |
(E)-N-butyl-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O/c1-2-3-7-24-18(27)15(13-23)14-25-8-10-26(11-9-25)17-6-4-5-16(12-17)19(20,21)22/h4-6,12,14H,2-3,7-11H2,1H3,(H,24,27)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHZTQFVBDOZFT-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。